molecular formula C10H19NO B1600034 Nonyl isocyanate CAS No. 4184-73-0

Nonyl isocyanate

Cat. No.: B1600034
CAS No.: 4184-73-0
M. Wt: 169.26 g/mol
InChI Key: DLGUAUVHTOCKTB-UHFFFAOYSA-N
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Description

Nonyl isocyanate is an organic compound with the chemical formula CH₃(CH₂)₈NCO . It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O . Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes and other polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyl isocyanate can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the phosgenation of nonylamine due to its efficiency and scalability. due to the hazardous nature of phosgene, strict safety precautions are necessary .

Chemical Reactions Analysis

Types of Reactions: Nonyl isocyanate undergoes several types of reactions:

Common Reagents and Conditions:

Major Products:

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Amines and Carbon Dioxide: Formed from hydrolysis

Mechanism of Action

Nonyl isocyanate exerts its effects through its high reactivity with nucleophiles. The -N=C=O group is electrophilic and reacts readily with nucleophilic groups such as hydroxyls and amines. This reactivity allows it to form strong covalent bonds, making it useful in polymerization and other chemical processes .

Comparison with Similar Compounds

Uniqueness: Nonyl isocyanate is unique due to its long nonyl chain, which imparts different physical properties compared to shorter-chain isocyanates. This makes it particularly useful in applications requiring specific hydrophobic characteristics .

Properties

IUPAC Name

1-isocyanatononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-3-4-5-6-7-8-9-11-10-12/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGUAUVHTOCKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460809
Record name Nonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4184-73-0
Record name Nonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of decanoyl chloride (20 g, 104.8 mmoles) in acetone (30 ml) was dropped into a solution of sodium azide (9.53 g, 146.6 mmoles) in water (30 ml), cooled in an ice bath. The temperature of the azide solution was kept between 10 and 15° C. after one hour, the solution was transferred in a separatory funnel and the lower phase (the aqueous one) was eliminated. The higher phase was transferred into a flask containing 100 ml of toluene, previously warmed at 65° C. After 1.5 hours, the solution was evaporated to dryness, giving 13.37 g crude product, which after vacuum distillation gave 8.3 g pure product in the form of colourless liquid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.53 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nonyl isocyanate
Reactant of Route 2
Reactant of Route 2
Nonyl isocyanate
Reactant of Route 3
Reactant of Route 3
Nonyl isocyanate
Reactant of Route 4
Reactant of Route 4
Nonyl isocyanate
Reactant of Route 5
Reactant of Route 5
Nonyl isocyanate
Reactant of Route 6
Reactant of Route 6
Nonyl isocyanate

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